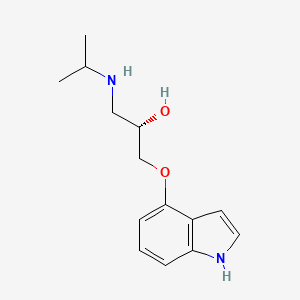

l-Pindolol

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKKSLKJUAGIC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873364 | |

| Record name | (S)-(-)-Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-11-0 | |

| Record name | (-)-Pindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26328-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindolol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINDOLOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E34B58KY5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: L-Pindolol's Mechanism of Action in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Pindolol, a non-selective β-adrenergic receptor antagonist, has garnered significant attention for its complex and multifaceted mechanism of action within the central nervous system (CNS). Beyond its established role in cardiovascular medicine, this compound's interaction with the serotonergic system, particularly the 5-HT1A receptor, has positioned it as a key area of investigation for augmenting antidepressant therapies. This technical guide provides an in-depth exploration of this compound's core mechanisms in the CNS, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

This compound is a synthetic, non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] While its primary clinical application has been in the management of hypertension and angina pectoris, a substantial body of preclinical and clinical research has illuminated its significant effects on central neurotransmitter systems.[3][4] The compound's ability to cross the blood-brain barrier allows it to exert direct influence on neuronal signaling.[5] A key focus of research has been its interaction with the serotonin 5-HT1A receptor, where it acts as a partial agonist or functional antagonist.[5][6] This dual action on both the adrenergic and serotonergic systems underpins its potential to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[7][8][9]

Core Mechanisms of Action in the CNS

This compound's central effects are primarily mediated through its interaction with two major classes of G-protein coupled receptors (GPCRs): β-adrenergic receptors and 5-HT1A serotonin receptors.

Antagonism of β-Adrenergic Receptors

As a non-selective β-blocker, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to both β1- and β2-adrenergic receptors in the brain.[10][11] These receptors are coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[12] By blocking these receptors, this compound attenuates the downstream signaling cascade, leading to a reduction in neuronal excitability in certain brain regions.[10][12]

Modulation of 5-HT1A Serotonin Receptors

This compound's interaction with the 5-HT1A receptor is more complex, exhibiting properties of a partial agonist or a functional antagonist depending on the specific neuronal population and the presence of the endogenous agonist, serotonin.[6][13]

-

Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus (DRN), these receptors function as a negative feedback mechanism.[7][13] Activation of these autoreceptors by serotonin inhibits neuronal firing and subsequent serotonin release. This compound's antagonist activity at these sites is believed to be a key mechanism in its antidepressant augmentation effect.[7][13] By blocking this inhibitory feedback loop, this compound can disinhibit serotonergic neurons, leading to an increase in serotonin release, particularly when co-administered with an SSRI.[13][14]

-

Postsynaptic 5-HT1A Receptors: These receptors are located in various forebrain regions and are coupled to an inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase and decreases cAMP levels.[12] this compound's partial agonism at these receptors means it can elicit a submaximal response compared to the full agonist serotonin.[6][15] Some studies suggest that this compound may have a preferential action on presynaptic over postsynaptic 5-HT1A receptors.[6][7]

Quantitative Data

The following tables summarize the quantitative data for this compound's binding affinity and functional activity at its key CNS targets.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Human 5-HT1A | [3H]WAY-100635 | CHO cells expressing h5-HT1A | 6.4 | [15] |

| Human 5-HT1A | Not Specified | Post-mortem brain slices | High Affinity | [16] |

| 5-HT1A | Not Specified | Not Specified | 8.9 | |

| 5-HT1B | Not Specified | Not Specified | 6.8 (IC50) | |

| β-adrenergic | [125I]iodopindolol | Cell membranes expressing β-receptors | Not Specified | [17] |

Table 2: this compound Functional Activity

| Assay | Receptor Target | Cell Line | Parameter | Value | Reference(s) |

| [35S]GTPγS Binding | Human 5-HT1A | CHO-h5-HT1A | Efficacy (vs 5-HT) | 20.3% | [15] |

| Adenylyl Cyclase | 5-HT1A | Rat Hippocampus | Activity | Antagonist | [18] |

| cAMP Production | β-adrenergic | Not Specified | Activity | Partial Agonist | [17] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for 5-HT1A Receptors

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.[19]

Materials:

-

Biological Sample: Post-mortem human brain tissue (e.g., dorsal raphe nucleus, hippocampus) or cell membranes from cell lines (e.g., CHO) stably expressing the human 5-HT1A receptor.[19][20]

-

Radioligand: [3H]WAY-100635 (a selective 5-HT1A receptor antagonist).[19]

-

Non-specific Binding Control: A high concentration of a 5-HT1A receptor agonist, such as 8-OH-DPAT (e.g., 10 µM).[19][20]

-

Test Compound: this compound at a range of concentrations.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).[19]

-

Scintillation Counter: For measuring radioactivity.[20]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.[17][19]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either vehicle, varying concentrations of this compound, or the non-specific binding control.[20]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[19][20]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19][20]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20][21]

In Vivo Microdialysis for Serotonin Release

Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions of freely moving animals.[13]

Materials:

-

Subjects: Laboratory animals (e.g., rats).

-

Microdialysis Probes: With a semi-permeable membrane.[22]

-

Surgical Equipment: Stereotaxic frame for probe implantation.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.

-

Fraction Collector: To collect dialysate samples.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify serotonin levels.

-

This compound Solution: For systemic or local administration.

Procedure:

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula for the microdialysis probe, targeting the brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex).[13]

-

Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[22]

-

Baseline Sampling: Collect several baseline dialysate samples to establish the basal extracellular serotonin concentration.[13]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).[13]

-

Post-Drug Sampling: Continue to collect dialysate samples at regular intervals to measure changes in serotonin levels over time.

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze the data statistically.

Functional Assay: cAMP Measurement

Objective: To assess the functional effect of this compound on 5-HT1A or β-adrenergic receptor-mediated adenylyl cyclase activity.[17]

Materials:

-

Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human 5-HT1A or a β-adrenergic receptor.[17][20]

-

Cell Culture Reagents: Culture medium, plates, etc.

-

Stimulation Buffer: e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[20]

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels (for studying inhibitory GPCRs like 5-HT1A).[20]

-

Agonist: A full agonist for the receptor of interest (e.g., 8-OH-DPAT for 5-HT1A, isoproterenol for β-adrenergic receptors).[17][20]

-

This compound Solution: At various concentrations.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA.[20]

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well plate and grow to confluency.[20]

-

Assay Preparation: Replace the culture medium with stimulation buffer.

-

Testing for Antagonism: Pre-incubate the cells with various concentrations of this compound or vehicle. Then, add a fixed concentration of the full agonist to stimulate the receptors.[17][20]

-

Testing for Agonism/Partial Agonism: Add increasing concentrations of this compound to the cells.[17]

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Antagonism: Plot the response to the full agonist as a function of the log concentration of this compound to determine the IC50.[21]

-

Agonism/Partial Agonism: Plot the cAMP concentration as a function of the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax (as a percentage of the full agonist's Emax).[21]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Caption: β-Adrenergic receptor signaling pathway and its blockade by this compound.

Caption: Presynaptic 5-HT1A autoreceptor signaling and its modulation by this compound.

Caption: A typical experimental workflow for in vivo microdialysis studies of this compound.

Conclusion

This compound presents a compelling case of a drug with a dual mechanism of action in the central nervous system, acting as both a non-selective β-adrenergic antagonist and a 5-HT1A receptor modulator. Its ability to block presynaptic 5-HT1A autoreceptors, thereby increasing serotonergic neurotransmission, provides a strong rationale for its use in augmenting the therapeutic effects of SSRIs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds in the treatment of neuropsychiatric disorders. Future research should continue to dissect the nuances of its partial agonism at postsynaptic 5-HT1A receptors and explore the development of more selective agents to optimize therapeutic outcomes.

References

- 1. PINDOLOL TABLETS USP [dailymed.nlm.nih.gov]

- 2. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Continued Discussion of Beta-Adrenergic Antagonists and their Clinical Uses [pharmacology2000.com]

- 4. Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pindolol - Wikipedia [en.wikipedia.org]

- 6. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 11. medicine.com [medicine.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

l-Pindolol as a 5-HT1A Receptor Partial Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol, a non-selective β-adrenergic receptor antagonist, has garnered significant scientific interest for its additional activity as a partial agonist at the serotonin 1A (5-HT1A) receptor. This dual pharmacological profile has made it a subject of extensive research, particularly as an augmentation strategy for selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder. The levorotatory enantiomer, l-Pindolol, is the active form responsible for this serotonergic activity. This technical guide provides a comprehensive overview of this compound's interaction with the 5-HT1A receptor, detailing its binding characteristics, functional activity, the signaling pathways it modulates, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

The therapeutic potential of this compound in augmenting antidepressant effects is primarily attributed to its action on 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus. SSRIs increase synaptic serotonin levels, which in turn activates these autoreceptors, leading to a negative feedback mechanism that reduces the firing rate of serotonin neurons and subsequent serotonin release. By acting as an antagonist or weak partial agonist at these presynaptic sites, this compound is hypothesized to block this negative feedback, thereby accelerating the therapeutic effects of SSRIs.[1][2][3][4] Concurrently, its partial agonist activity at postsynaptic 5-HT1A receptors may contribute to the overall therapeutic effect.

Quantitative Data Presentation

The following tables summarize the binding affinity and functional activity of this compound at the 5-HT1A receptor from various preclinical studies.

Table 1: Binding Affinity of this compound for the 5-HT1A Receptor

| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 | [5] |

| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 | [5] |

| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 | [5] |

| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 | [5] |

| (-)-Pindolol | Not Specified | CHO-h5-HT1A cells | 6.4 | [6] |

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

| Assay Type | Parameter | Tissue/Cell Line | Value | Reference |

| [³⁵S]GTPγS Binding | Intrinsic Activity (vs. 5-HT) | CHO-h5-HT1A cells | 20.3% | [6] |

| Adenylyl Cyclase | Activity | Rat Hippocampus | Antagonist | [7] |

| Electrophysiology | Effect on Dorsal Raphe 5-HT Neuron Firing | Anesthetized Rats | Dose-dependent decrease | [8][9][10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the proposed mechanism of this compound's action.

Caption: this compound's partial agonism at the 5-HT1A receptor activates Gαi/o proteins, which in turn inhibit adenylyl cyclase, leading to reduced cAMP production and downstream signaling.

Caption: Logical workflow of this compound augmenting SSRI action by blocking presynaptic 5-HT1A autoreceptors, thereby preventing the negative feedback on serotonin neuron firing.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the 5-HT1A receptor.

1. Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.

- Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

- Competitor: (-)-Pindolol.

- Non-specific Control: 10 µM Serotonin (5-HT).

- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

- Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

2. Procedure:

- Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in fresh assay buffer. Determine protein concentration.

- Assay Setup: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + 10 µM 5-HT), and competitor binding (radioligand + varying concentrations of this compound).

- Incubation: Add a fixed concentration of [³H]8-OH-DPAT and the membrane preparation to all tubes. Incubate at 25°C for 60 minutes.

- Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold assay buffer to remove unbound radioligand.

- Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

- Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[5]

Protocol 2: [³⁵S]GTPγS Functional Assay for 5-HT1A Receptor Activity

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[6][11][12]

1. Materials:

- Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.

- Radioligand: [³⁵S]GTPγS.

- Test Compound: (-)-Pindolol.

- Reference Agonist: Serotonin (5-HT).

- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

- GDP: 10 µM final concentration.

- Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

- Membrane Preparation: As described in Protocol 1.

- Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, membrane preparation, and varying concentrations of this compound or 5-HT.

- Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

- Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold buffer.

- Quantification: Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

- Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.

- Plot specific binding against the log concentration of the compound to generate a dose-response curve.

- Determine the EC₅₀ (potency) and Eₘₐₓ (maximum effect) values.

- Calculate the intrinsic activity of this compound as a percentage of the maximal stimulation induced by the full agonist, 5-HT.[6]

Protocol 3: In Vivo Electrophysiology of Dorsal Raphe Neurons

This protocol describes the method for recording the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized rats to assess the in vivo effect of this compound.[8][9][10][13][14][15][16][17][18][19]

1. Materials:

- Animal Model: Adult male Sprague-Dawley rats.

- Anesthesia: Chloral hydrate or isoflurane.

- Instrumentation: Stereotaxic frame, recording microelectrodes, amplifier, oscilloscope, data acquisition system.

- Drugs: (-)-Pindolol, WAY-100635 (5-HT1A antagonist).

2. Procedure:

- Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

- Electrode Placement: Drill a burr hole in the skull over the DRN. Lower a recording microelectrode into the DRN according to stereotaxic coordinates.

- Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.

- Drug Administration: Once a stable baseline firing rate is established, administer this compound intravenously at various doses.

- Data Recording: Record the firing rate of the neuron before, during, and after drug administration. In some experiments, the 5-HT1A antagonist WAY-100635 can be administered to confirm the receptor-mediated effect.

3. Data Analysis:

- Calculate the mean firing rate during the baseline period and after each drug administration.

- Express the change in firing rate as a percentage of the baseline firing rate.

- Analyze the dose-response relationship of this compound on neuronal firing.

Conclusion and Future Directions

This compound's role as a 5-HT1A receptor partial agonist is well-established through a variety of in vitro and in vivo experimental paradigms. Its unique pharmacological profile, characterized by moderate affinity and low intrinsic activity at the 5-HT1A receptor, underpins its proposed mechanism for accelerating the therapeutic onset of SSRIs. The conflicting results from clinical trials, however, suggest that factors such as dosing, patient population, and the precise balance between its presynaptic antagonist and postsynaptic agonist effects require further investigation.[3][4][20][21][22] Future research employing advanced techniques like positron emission tomography (PET) and sophisticated in vivo models will be crucial to fully elucidate the clinical utility of this compound and to guide the development of novel therapeutics targeting the 5-HT1A receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Pindolol - Wikipedia [en.wikipedia.org]

- 3. Pindolol augmentation of antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pindolol augmentation of antidepressants: a review and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of the firing activity of rat serotonin and noradrenaline neurons by (+/-)pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test [frontiersin.org]

- 17. Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A double-blind, randomized, placebo-controlled trial of pindolol augmentation in depressive patients resistant to serotonin reuptake inhibitors. Grup de Recerca en Trastorns Afectius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. psychiatrist.com [psychiatrist.com]

- 22. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Sympathomimetic Activity of l-Pindolol: A Deep Dive into its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the intrinsic sympathomimetic activity (ISA) of l-Pindolol, a non-selective β-adrenergic receptor antagonist. Delving into its unique partial agonist properties, this document outlines the molecular interactions, signaling pathways, and experimental methodologies used to characterize this phenomenon. Quantitative data are presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding of this compound's distinct pharmacological profile.

Introduction: The Duality of this compound

Pindolol is a non-selective beta-blocker used in the management of hypertension and other cardiovascular conditions.[1][2] Unlike many other beta-blockers, pindolol possesses significant intrinsic sympathomimetic activity (ISA).[3] This means that while it acts as an antagonist at β-adrenergic receptors in the presence of high levels of catecholamines (like during exercise), it also functions as a partial agonist in states of low catecholamine levels (such as at rest).[4] This partial agonism results in a mild stimulation of the β-adrenergic receptors, leading to a unique clinical profile characterized by a smaller reduction in resting heart rate and cardiac output compared to β-blockers lacking ISA.[1][3]

The levorotatory isomer, this compound, is the pharmacologically active form of the drug, exhibiting both β-blocking and intrinsic sympathomimetic properties. This guide will focus on the molecular mechanisms and experimental validation of the ISA of this compound.

Molecular Mechanism of Intrinsic Sympathomimetic Activity

The ISA of this compound stems from its ability to induce a submaximal activation of β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist, activate intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Partial Agonism at β-Adrenergic Receptors

This compound's chemical structure allows it to bind to the β-adrenergic receptor and induce a conformational change, but this change is less pronounced than that induced by a full agonist like isoproterenol. This results in a partial activation of the downstream signaling pathway. Evidence suggests that the ISA of pindolol may be more pronounced at the β2-adrenergic receptor subtype.[5][6]

Signaling Pathways

The classical signaling pathway for β-adrenergic receptors involves their coupling to the stimulatory G-protein (Gs). As a partial agonist, this compound elicits a submaximal activation of this pathway.

Quantitative Data

The following tables summarize key quantitative data from various in vitro studies characterizing the interaction of this compound with human β1 and β2-adrenergic receptors.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line |

| β1-Adrenergic | 0.52 - 2.6 | [125I]Iodocyanopindolol | Human |

| β2-Adrenergic | 0.40 - 4.8 | [125I]Iodocyanopindolol | Human |

Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.[7]

Table 2: Functional Potency and Intrinsic Activity of this compound

| Receptor Subtype | Assay | Parameter | Value | Relative to Full Agonist | Cell Line |

| β1-Adrenergic | cAMP Accumulation | EC50 (nM) | ~2.5 | - | CHO |

| β1-Adrenergic | cAMP Accumulation | Intrinsic Activity | ~0.55 | Isoproterenol | CHO |

| β2-Adrenergic | cAMP Accumulation | EC50 (nM) | ~1.6 | - | CHO |

| β2-Adrenergic | cAMP Accumulation | Intrinsic Activity | ~0.75 | Isoproterenol | CHO |

| 5-HT1A | MAPK Activation | pEC50 | 7.2 | - | CHO-h5-HT1A |

| 5-HT1A | MAPK Activation | Maximal Effect (%) | 57 | (+)8-OH-DPAT | CHO-h5-HT1A |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity is the ability of a drug to produce a maximal effect, expressed as a fraction of the maximal effect of a full agonist.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's ISA. The following are generalized protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound to β-adrenergic receptors.

Objective: To measure the displacement of a radiolabeled ligand from the receptor by unlabeled this compound.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human β1 or β2-adrenergic receptor.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]Iodocyanopindolol) and varying concentrations of unlabeled this compound.

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to stimulate the production of cAMP.

Objective: To determine the functional potency (EC50) and intrinsic activity of this compound.

Methodology:

-

Cell Culture: Culture a suitable cell line expressing the β-adrenergic receptor of interest in a multi-well plate.

-

Assay Conditions: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Stimulate the cells with varying concentrations of this compound or a full agonist (e.g., isoproterenol) for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels in the cell lysates using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the drug to generate dose-response curves and determine the EC50 and maximal response (Emax). The intrinsic activity is calculated as the ratio of the Emax of this compound to the Emax of the full agonist.

This assay is used to investigate biased agonism by measuring the recruitment of β-arrestin to the receptor upon ligand binding.

Objective: To determine if this compound can induce β-arrestin recruitment to the β-adrenergic receptor.

Methodology:

-

Cell Line: Utilize a cell line engineered to report β-arrestin recruitment, such as those using enzyme fragment complementation (e.g., PathHunter), BRET, or FRET technology.[5][6][9]

-

Assay Setup: Plate the cells and treat them with varying concentrations of this compound or a known β-arrestin-biasing ligand.

-

Incubation: Incubate for a time sufficient for receptor activation and β-arrestin recruitment.

-

Signal Detection: Measure the assay-specific signal (e.g., chemiluminescence, fluorescence ratio).

-

Data Analysis: Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

In Vivo Experiments

This model allows for the direct observation of the stimulatory effects of this compound in the absence of endogenous sympathetic tone.[1]

Objective: To measure the effect of this compound on the heart rate of animals depleted of catecholamines.

Methodology:

-

Animal Model: Use a suitable animal model, such as rats or dogs.

-

Catecholamine Depletion: Deplete endogenous catecholamines using a drug like reserpine.[1]

-

Drug Administration: Administer this compound intravenously or intraperitoneally.

-

Measurement: Continuously monitor heart rate and blood pressure.

-

Data Analysis: Compare the changes in heart rate and blood pressure in the this compound-treated group to a vehicle-treated control group. An increase in heart rate in the treated group is indicative of ISA.

This clinical experiment assesses the vasodilatory effects of this compound, which is primarily mediated by β2-adrenergic receptors.[10]

Objective: To measure the change in forearm blood flow in response to intra-arterial infusion of this compound.

Methodology:

-

Subjects: Recruit healthy human volunteers.

-

Infusion: Infuse this compound directly into the brachial artery of one arm, with the contralateral arm serving as a control.

-

Blood Flow Measurement: Measure forearm blood flow in both arms simultaneously using venous occlusion plethysmography.[4][10]

-

Data Analysis: Compare the blood flow in the infused arm to the control arm. An increase in blood flow in the infused arm indicates a vasodilatory effect, a manifestation of ISA at vascular β2-receptors.

Conclusion

The intrinsic sympathomimetic activity of this compound is a complex and clinically relevant pharmacological property. Its dual nature as a partial agonist and antagonist at β-adrenergic receptors results in a distinct therapeutic profile. A thorough understanding of its mechanism of action, supported by robust quantitative data from well-defined experimental protocols, is essential for researchers and clinicians in the fields of pharmacology and drug development. The potential for biased agonism opens new avenues for research into the nuanced signaling of GPCRs and the development of more targeted therapeutics.

References

- 1. DailyMed - PINDOLOL tablet [dailymed.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Agonist properties of pindolol at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Acute vasodilator action of pindolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Chiral Resolution of Pindolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pindolol is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1] It is utilized in the management of hypertension and angina pectoris.[1] The therapeutic efficacy of pindolol is primarily attributed to its (S)-(-)-enantiomer, which possesses significantly greater β-blocking activity than the (R)-(+)-enantiomer. Consequently, the stereoselective synthesis or efficient resolution of the racemic mixture is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the chemical synthesis of racemic pindolol and the various methods for its chiral resolution, supported by experimental protocols and quantitative data.

Chemical Synthesis of Pindolol

The most common and well-established method for the synthesis of racemic pindolol proceeds via a two-step process starting from 4-hydroxyindole. This involves an initial reaction with epichlorohydrin to form an epoxide intermediate, followed by a ring-opening reaction with isopropylamine.

Synthesis of Racemic Pindolol: A Two-Step Protocol

Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole

This step involves the reaction of 4-hydroxyindole with epichlorohydrin in the presence of a base.

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hydroxyindole (1 equiv.) and sodium hydroxide (2.7 equiv.) in water.

-

To this solution, add epichlorohydrin (4.5 equiv.) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 7-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add toluene to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer and extract the aqueous layer twice with toluene.

-

Combine the organic layers, wash with water, and evaporate the solvent under reduced pressure to yield 4-(oxiran-2-ylmethoxy)-1H-indole.[2]

-

Step 2: Synthesis of Racemic Pindolol

The epoxide intermediate is then reacted with isopropylamine to yield pindolol.

-

Experimental Protocol:

-

Dissolve the crude 4-(oxiran-2-ylmethoxy)-1H-indole from the previous step in excess isopropylamine.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC until the disappearance of the epoxide.

-

After the reaction is complete, remove the excess isopropylamine under reduced pressure.

-

The resulting crude pindolol can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield racemic pindolol.

-

Asymmetric Synthesis of (S)-Pindolol

An alternative to racemic synthesis followed by resolution is the direct asymmetric synthesis of the desired (S)-enantiomer. This can be achieved by using a chiral starting material.

-

Synthetic Approach: A common strategy involves the reaction of 4-hydroxyindole with a chiral C3-synthon, such as (R)-glycidyl nosylate or (S)-epichlorohydrin. The reaction of 4-hydroxyindole with (S)-(+)-glycidyl nosylate in the presence of a base directly yields the precursor to (S)-pindolol. Subsequent reaction with isopropylamine affords the final product.

Chiral Resolution of Pindolol

The separation of the enantiomers of racemic pindolol is a critical step in the production of the therapeutically active (S)-enantiomer. Several methods have been successfully employed for this purpose.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves the reaction of racemic pindolol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Experimental Protocol (General):

-

Dissolve racemic pindolol in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative like (-)-O,O'-di-p-toluoyl-D-tartaric acid, to the pindolol solution.

-

Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt.

-

Isolate the crystalline salt by filtration.

-

The optically pure enantiomer can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid, followed by extraction.

-

The mother liquor, enriched in the other diastereomer, can be treated similarly to recover the other enantiomer or the remaining racemic mixture can be racemized and recycled.

-

Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Lipases are commonly used to catalyze the kinetic resolution of pindolol precursors.

-

Experimental Protocol: Lipase-Catalyzed Resolution of a Pindolol Precursor This protocol describes the resolution of a racemic chlorohydrin precursor of pindolol, rac-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol.

-

Prepare a solution of the racemic chlorohydrin precursor in an organic solvent (e.g., tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate.

-

Introduce a lipase, for example, from Candida antarctica (CALB) or Pseudomonas fluorescens.[3][4]

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC.[3]

-

The enzyme will selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

-

Separate the acylated enantiomer from the unreacted enantiomer using chromatographic techniques.

-

The separated enantiomers can then be converted to the corresponding (S)- and (R)-pindolol.

-

Chromatographic Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), are powerful analytical and preparative tools for separating pindolol enantiomers.

a) Direct Chiral HPLC

This method involves the direct separation of the enantiomers on a chiral column.

-

Experimental Protocol:

-

Sample Preparation: Dissolve the racemic pindolol sample in the mobile phase.

-

Chromatographic System: Utilize an HPLC system equipped with a chiral column. Common CSPs for pindolol resolution include cellulose-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and cyclodextrin-based columns.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

-

Detection: Use a UV detector at a wavelength where pindolol exhibits strong absorbance (e.g., 220 nm).

-

Inject the sample and elute the enantiomers. The two enantiomers will have different retention times, allowing for their separation and quantification.

-

b) Indirect Chiral HPLC

In this approach, the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

-

Experimental Protocol:

-

Derivatization: React racemic pindolol with a chiral derivatizing agent, such as (S)-(-)-α-methylbenzyl isocyanate, to form diastereomeric urea derivatives.

-

Chromatographic System: Use a conventional HPLC system with a standard achiral column (e.g., C18).

-

Separation: The resulting diastereomers can be separated using a suitable mobile phase, typically a mixture of an organic solvent and a buffer.

-

This method is often used for analytical purposes to determine the enantiomeric purity of a sample.

-

c) Simulated Moving Bed (SMB) Chromatography

For large-scale preparative separation of enantiomers, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation technique.

-

Principle: SMB technology simulates the counter-current movement of a solid adsorbent and a liquid mobile phase. This allows for continuous injection of the racemic mixture and collection of two separate product streams, one enriched in the more strongly adsorbed enantiomer (extract) and the other in the less strongly adsorbed enantiomer (raffinate).

-

Application to Pindolol: SMB has been successfully applied to the separation of pindolol enantiomers using a chiral stationary phase. The process parameters, such as flow rates and switching times, are optimized to achieve high purity and yield of both enantiomers.[5]

Quantitative Data Summary

| Method | Stationary Phase/Resolving Agent | Mobile Phase/Solvent | Detection/Conditions | Key Findings |

| Direct Chiral HPLC | Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine | UV at 220 nm | Baseline separation of enantiomers. |

| Direct Chiral HPLC | Phenylcarbamate-β-cyclodextrin | Acetonitrile/Buffer | ESI-MS/MS | High sensitivity for bioanalytical applications. |

| Indirect Chiral HPLC | C18 (achiral) after derivatization with (S)-(-)-α-methylbenzyl isocyanate | Acetonitrile/Buffer | Fluorescence | Formation of diastereomers allows separation on standard columns. |

| Enzymatic Resolution | Lipase from Pseudomonas fluorescens | tert-Butyl methyl ether | Chiral HPLC | Kinetic resolution of pindolol precursor with high enantioselectivity.[3] |

| SMB Chromatography | Cellulose-based CSP | n-Hexane/Isopropanol | - | Efficient large-scale separation of enantiomers.[5] |

Pindolol's Mechanism of Action: Signaling Pathway

Pindolol exerts its therapeutic effects by interacting with β-adrenergic receptors. As a non-selective β-blocker, it antagonizes the effects of catecholamines like adrenaline and noradrenaline at both β1 and β2 receptors. Its intrinsic sympathomimetic activity means it can also weakly stimulate these receptors. The primary signaling pathway initiated by β-adrenergic receptor activation is the Gs-cAMP-PKA pathway.

Caption: Pindolol's interaction with the β-adrenergic receptor and the subsequent signaling cascade.

Experimental Workflow for Chiral Resolution

The general workflow for the chiral resolution of pindolol involves several key stages, from the initial separation to the analysis of the enantiomeric purity of the final products.

Caption: A generalized workflow for the chiral resolution and analysis of pindolol.

Logical Relationship of Pindolol Synthesis and Resolution

The production of enantiomerically pure pindolol can be approached through two primary logical pathways: asymmetric synthesis or resolution of a racemic mixture. The choice of pathway often depends on factors such as cost, scalability, and desired enantiomeric purity.

Caption: Logical pathways to obtain enantiopure (S)-pindolol.

Conclusion

This technical guide has provided a comprehensive overview of the chemical synthesis and chiral resolution of pindolol. The synthesis of racemic pindolol from 4-hydroxyindole is a robust and scalable process. For the production of the therapeutically important (S)-enantiomer, a variety of effective chiral resolution techniques are available, including classical crystallization, enzymatic resolution, and advanced chromatographic methods like SMB. The choice of a specific method will depend on the desired scale of production, economic considerations, and the required level of enantiomeric purity. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

An In-depth Technical Guide on l-Pindolol's Effects on Serotonergic Neuron Firing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of l-Pindolol on the firing of serotonergic neurons. It details the underlying mechanisms, summarizes quantitative data from key preclinical studies, outlines common experimental protocols, and visualizes the involved pathways and workflows.

Introduction: The Serotonergic System and the Role of this compound

The serotonergic system, originating primarily from the dorsal raphe nucleus (DRN), plays a crucial role in regulating mood, cognition, and sleep. The firing rate of these neurons is tightly controlled by a negative feedback mechanism involving somatodendritic 5-HT1A autoreceptors.[1][2][3] Activation of these autoreceptors by serotonin (5-HT) inhibits neuronal firing and subsequent 5-HT release in projection areas.[1]

Selective Serotonin Reuptake Inhibitors (SSRIs), a first-line treatment for depression, acutely increase synaptic 5-HT levels. However, this leads to the activation of 5-HT1A autoreceptors, which paradoxically reduces the firing of serotonergic neurons, contributing to the delayed onset of their therapeutic effect.[2]

This compound, the pharmacologically active levorotatory isomer of pindolol, is a non-selective beta-blocker that also exhibits significant affinity for 5-HT1A receptors.[1][4][5] It is primarily investigated for its potential to augment and accelerate the antidepressant effects of SSRIs.[1][2][6] The prevailing hypothesis is that this compound acts as an antagonist at 5-HT1A autoreceptors, thereby blocking the SSRI-induced negative feedback and disinhibiting serotonergic neurons.[1][2][5] However, its pharmacological profile is complex, with studies also demonstrating partial agonist activity.[6][7][8][9][10]

Mechanism of Action at the 5-HT1A Receptor

This compound's primary interaction with the serotonergic system is through its binding to 5-HT1A receptors. These receptors exist in two key locations:

-

Presynaptic Somatodendritic Autoreceptors: Located on the cell bodies and dendrites of serotonergic neurons in the DRN.[1] Their activation inhibits neuron firing.

-

Postsynaptic Receptors: Located in various forebrain regions, such as the hippocampus and cortex, where they mediate the effects of serotonin on target neurons.[1][11]

The prevailing theory for its antidepressant augmentation is that this compound preferentially acts as an antagonist at the presynaptic 5-HT1A autoreceptors.[2][5][11] By blocking this inhibitory feedback loop, it prevents the initial reduction in neuron firing caused by SSRIs, leading to a more immediate and sustained increase in serotonin release in terminal fields.[1][2][11]

However, a significant body of evidence indicates that this compound also possesses partial agonist properties at 5-HT1A receptors.[4][6][10][12] When administered alone, this compound has been shown to decrease the firing rate of serotonergic neurons, an effect characteristic of an agonist.[7][8][9][13] This dual activity suggests that its net effect may depend on the specific neurochemical environment and receptor population.[6] PET imaging studies in humans have shown that pindolol can occupy 5-HT1A receptors in the brain, including the raphe nuclei, although occupancy at typical clinical doses can be low and variable.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effects of this compound on Serotonergic Neuron Firing Rate

| Experimental Condition (Animal Model) | Dose of this compound | Observed Effect on DRN Firing Rate | Reference |

| Anesthetized Rats | 0.063 - 1.0 mg/kg (i.v.) | Dose-dependent decrease of up to 70% | [7] |

| Anesthetized Rats | 0.2 - 1.0 mg/kg (i.v.) | Dose-related inhibition in 10 of 16 neurons | [9] |

| Freely Moving Cats | ED₅₀ = 0.25 mg/kg (i.v.) | Dose-dependent inhibition | [13] |

| Anesthetized Rats (with Paroxetine) | N/A (2-day treatment) | Prevented the 60% reduction in firing caused by paroxetine alone | [11] |

| Anesthetized Rats (with Citalopram) | 3.0 mg/kg (i.v., pretreatment) | Significantly attenuated the citalopram-induced suppression of firing | [16] |

Table 2: Receptor Binding and Functional Activity

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT1A Receptors (CHO cells) | 6.4 nmol/L | [10] |

| Functional Efficacy | Human 5-HT1A Receptors (G-protein activation) | 20.3% relative to 5-HT (Partial Agonist) | [10] |

| Receptor Occupancy (Human PET) | Raphe Nuclei & Cortex (10 mg dose) | 7 - 21% | [15] |

| Preferential Autoreceptor Occupancy (Human PET) | Raphe vs. Postsynaptic (10 mg dose) | 22.6% higher in healthy volunteers | [17] |

Signaling Pathways and Logical Relationships

The interaction between SSRIs, this compound, and the serotonergic neuron is a complex interplay of feedback and modulation. The following diagrams illustrate these relationships.

Caption: SSRI action increases local serotonin, activating inhibitory 5-HT1A autoreceptors and reducing neuron firing.

Caption: this compound blocks 5-HT1A autoreceptors, preventing SSRI-induced feedback and increasing neuron firing.

Experimental Protocols

The investigation of this compound's effects relies on established neuropharmacological techniques.

This technique directly measures the firing rate of individual neurons in the DRN of an anesthetized or freely moving animal.[8][12]

Objective: To determine the acute effects of this compound, alone or in combination with an SSRI, on the spontaneous firing rate of identified serotonergic neurons.

Methodology:

-

Animal Preparation: A male rat (e.g., Wistar or Sprague-Dawley) is anesthetized (e.g., with chloral hydrate or urethane). The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the DRN.

-

Electrode Placement: A glass micropipette recording electrode is lowered into the DRN using stereotaxic coordinates. Serotonergic neurons are identified by their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration action potentials.[18][19]

-

Baseline Recording: Once a stable neuron is identified, its baseline firing rate is recorded for a sustained period (e.g., 10-15 minutes) to ensure stability.

-

Drug Administration: this compound is administered, typically intravenously (i.v.) via a cannulated tail vein, in escalating doses (e.g., 0.2 to 1.0 mg/kg).[9] For interaction studies, an SSRI may be administered first, followed by this compound.

-

Data Acquisition and Analysis: The firing rate (spikes/second) is continuously recorded. The data is analyzed by comparing the firing rate before and after drug administration. Statistical tests (e.g., ANOVA or t-tests) are used to determine significance.

Caption: A typical workflow for an electrophysiology experiment to test this compound's effects on neuron firing.

This technique measures the concentration of neurotransmitters, like serotonin, in the extracellular fluid of specific brain regions.[1]

Objective: To measure the effect of this compound on basal or SSRI-stimulated serotonin release in terminal areas like the frontal cortex or striatum.

Methodology:

-

Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex).[1]

-

Perfusion and Baseline: The probe is perfused with artificial cerebrospinal fluid (aCSF). After a stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes) to determine basal 5-HT levels.[1]

-

Drug Administration: this compound is administered (e.g., intraperitoneally, 1-30 mg/kg).[1] In co-administration studies, an SSRI is given to increase synaptic 5-HT.

-

Sample Collection and Analysis: Dialysate samples are collected continuously post-injection. The concentration of 5-HT in each sample is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in extracellular 5-HT are typically expressed as a percentage of the baseline concentration.

Conclusion and Future Directions

The evidence indicates that this compound has a complex, dualistic action on serotonergic neurons, behaving as both a partial agonist and an antagonist at 5-HT1A receptors.[6][10][12] Its ability to prevent the SSRI-induced reduction in neuron firing provides a strong neurobiological rationale for its use as an augmentation agent in antidepressant therapy.[2][11] However, its intrinsic agonist activity, which can independently suppress neuron firing, complicates its profile and may contribute to inconsistent clinical results.[7][8][9][13]

Future research should focus on:

-

Developing more selective "silent" 5-HT1A antagonists that lack intrinsic agonist activity.[6]

-

Utilizing advanced imaging techniques like PET to better define the optimal dosing needed to achieve preferential occupancy of 5-HT1A autoreceptors in patients.[6][14]

-

Investigating the role of this compound's beta-blocking properties in its overall effect on central neurotransmission.

A deeper understanding of these factors will be critical for optimizing the therapeutic potential of 5-HT1A receptor modulation in the treatment of depression and other neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. The use of pindolol to potentiate antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 5. Pindolol - Wikipedia [en.wikipedia.org]

- 6. Pindolol augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT(1A) agonist potential of pindolol: electrophysiologic studies in the dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pindolol suppresses serotonergic neuronal activity and does not block the inhibition of serotonergic neurons produced by 8-hydroxy-2-(di-n-propylamino)tetralin in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pindolol augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preferential 5-HT1A autoreceptor occupancy by pindolol is attenuated in depressed patients: effect of treatment or an endophenotype of depression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo Electrophysiology Protocol [protocols.io]

- 19. In Vivo Electrophysiology (Mouse) [protocols.io]

The Stereospecific Pharmacology of l-Pindolol: A Technical Guide for Researchers

An In-depth Exploration of the Enantioselective Interactions of l-Pindolol with Beta-Adrenergic and Serotonin Receptors

Introduction

Pindolol, a non-selective beta-adrenergic receptor antagonist, has long been a subject of pharmacological interest due to its unique dual mechanism of action. It not only blocks β1 and β2-adrenergic receptors but also exhibits partial agonist activity at these sites, a property known as intrinsic sympathomimetic activity (ISA).[1][2] Furthermore, pindolol is a recognized antagonist at serotonin 5-HT1A receptors.[3][4] As a chiral molecule, pindolol exists as two enantiomers: (S)-(-)-pindolol (this compound) and (R)-(+)-pindolol (d-pindolol). It is now well-established that the pharmacological activity of pindolol is predominantly associated with the l-enantiomer, which displays significant stereoselectivity in its interactions with its biological targets.[3][5]

This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its enantiomer, focusing on their differential receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic and serotonergic systems.

Data Presentation: Quantitative Pharmacological Profile

The stereoselectivity of pindolol's actions is most evident in its receptor binding affinities and functional potencies. The following tables summarize the quantitative data for the l- and d-enantiomers of pindolol at their primary molecular targets.

Table 1: Beta-Adrenergic Receptor Binding Affinity and Functional Activity of Pindolol Enantiomers

| Enantiomer | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay) | Intrinsic Sympathomimetic Activity (ISA) |

| This compound (S)-(-)- | β1 | ~1.86 | More Potent Antagonist | Possesses ISA |

| d-Pindolol (R)-(+)- | β1 | ~10,000 | Less Potent Antagonist | Minimal to no ISA |

| This compound (S)-(-)- | β2 | ~52.5 | More Potent Antagonist | Possesses ISA |

| d-Pindolol (R)-(+)- | β2 | ~30,200 | Less Potent Antagonist | Minimal to no ISA |

Note: The Ki values are derived from radioligand binding studies.[3] The functional activity and ISA are inferred from various in vitro and in vivo studies, with this compound being the primary contributor to these effects.

Table 2: Serotonin 5-HT1A Receptor Binding Affinity and Functional Activity of Pindolol Enantiomers

| Enantiomer | Receptor Location | Binding Affinity (Ki, nM) | Functional Activity (GTPγS Assay) |

| This compound (S)-(-)- | Human 5-HT1A (CHO cells) | 6.4 | Weak Partial Agonist (Efficacy ~20.3% of 5-HT) |

| d-Pindolol (R)-(+)- | Rat Hippocampus | Less Potent | Ineffective as an antagonist of 8-OH-DPAT effects |

| Racemic Pindolol | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 | - |

| Racemic Pindolol | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 | - |

Note: The Ki and functional activity data for this compound are from studies on recombinant human 5-HT1A receptors.[6][7] The data for d-pindolol is from in vivo studies in rats.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating distinct intracellular signaling cascades downstream of beta-adrenergic and 5-HT1A receptors.

Beta-Adrenergic Receptor Signaling

At beta-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs), this compound acts as a competitive antagonist, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This action inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. However, due to its intrinsic sympathomimetic activity, this compound can also weakly activate this pathway in the absence of a full agonist.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to the inhibitory G-protein (Gi/o). As a weak partial agonist, this compound can weakly activate this pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. More significantly, in the presence of the full agonist serotonin (5-HT), this compound acts as a functional antagonist, blocking the more pronounced inhibitory effect of serotonin on adenylyl cyclase. This is particularly relevant at presynaptic 5-HT1A autoreceptors, where blockade can enhance serotonin release.

Experimental Protocols

The characterization of the pharmacological properties of this compound enantiomers relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the pindolol enantiomers for their target receptors.

Objective: To measure the displacement of a specific radioligand from β-adrenergic or 5-HT1A receptors by increasing concentrations of unlabeled this compound or d-pindolol.

Materials:

-

Receptor Source: Cell membranes prepared from cultured cells (e.g., HEK293 or CHO) stably expressing the human β1, β2, or 5-HT1A receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [¹²⁵I]Iodocyanopindolol for β-adrenergic receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

-

Competitors: Unlabeled this compound and d-pindolol.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that saturates the receptors (e.g., 10 µM propranolol for β-adrenergic receptors, 10 µM serotonin for 5-HT1A receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in an ice-cold lysis buffer. Perform differential centrifugation to isolate the cell membranes. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the unlabeled pindolol enantiomer or the non-specific binding control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC50) and intrinsic activity of the pindolol enantiomers at β-adrenergic receptors.

Objective: To measure the production of cAMP in response to stimulation with pindolol enantiomers.

Materials:

-

Cells: Intact cells (e.g., HEK293 or CHO) expressing the β-adrenergic receptor of interest.

-

Test Compounds: this compound and d-pindolol.

-

Full Agonist: Isoproterenol (for comparison of maximal response).

-

Stimulation Buffer: e.g., HBSS with a phosphodiesterase inhibitor like 1 mM IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Assay Preparation: Wash the cells with stimulation buffer.

-

To Measure Intrinsic Sympathomimetic Activity (ISA): Add serial dilutions of the pindolol enantiomers to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

To Measure Antagonist Activity: Pre-incubate the cells with serial dilutions of the pindolol enantiomers for a short period (e.g., 15 minutes). Then, add a fixed concentration of the full agonist (e.g., EC80 of isoproterenol) to all wells (except the basal control) and incubate for a further 15-30 minutes at 37°C.

-

cAMP Detection: Lyse the cells (if required by the kit) and follow the manufacturer's protocol for the cAMP detection kit to measure intracellular cAMP levels.

-

Data Analysis:

-

For ISA: Plot the cAMP concentration against the log concentration of the pindolol enantiomer to generate a dose-response curve and determine the Emax relative to the full agonist.

-

For Antagonism: Plot the cAMP concentration against the log concentration of the pindolol enantiomer to determine the IC50.

-

[³⁵S]GTPγS Binding Assay

This functional assay is used to characterize the activity of pindolol enantiomers at G-protein coupled receptors, particularly the 5-HT1A receptor.[7]

Objective: To determine the functional activity (partial agonism and antagonism) of the pindolol enantiomers at the 5-HT1A receptor by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Receptor Source: Membranes from cells (e.g., CHO) stably expressing the human 5-HT1A receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: Serotonin (5-HT).

-

Test Compounds: this compound and d-pindolol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G-proteins are in their inactive, GDP-bound state at baseline.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Pre-incubation: Pre-incubate the cell membranes with GDP (e.g., 10 µM) in the assay buffer.

-

Assay Setup:

-

For Partial Agonism: Add increasing concentrations of the pindolol enantiomer to the pre-incubated membranes.

-

For Antagonism: Add a fixed, sub-maximal concentration of 5-HT (e.g., EC80) and increasing concentrations of the pindolol enantiomer.

-

-

Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Filtration and Counting: As described for the radioligand binding assay.

-

Data Analysis:

-

For Partial Agonism: Plot the stimulated [³⁵S]GTPγS binding against the pindolol enantiomer concentration to determine the Emax (as a percentage of the maximal response to 5-HT) and EC50.

-

For Antagonism: Plot the inhibition of 5-HT-stimulated [³⁵S]GTPγS binding against the pindolol enantiomer concentration to determine the IC50.

-

Conclusion